![molecular formula C18H15F4NO B2578873 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide CAS No. 1049389-04-9](/img/structure/B2578873.png)
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
The synthesis and characterization of acylthioureas, including derivatives with fluorine substitutions, have demonstrated significant antimicrobial activity, particularly against strains known for their biofilm formation capabilities such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the potential of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide derivatives for further development as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Fluorination in Medicinal Chemistry
Fluorination of organic compounds, a key process in the synthesis of this compound, is crucial in medicinal chemistry for enhancing the biological activity and stability of pharmaceuticals. The use of fluorine-rich reagents in the catalyzed ortho-fluorination of benzylamines highlights the importance of fluorination in developing compounds with potential medicinal applications (Wang, Mei, & Yu, 2009).
Novel Insecticides
The compound flubendiamide, which shares structural similarities with this compound, showcases a unique chemical structure leading to high insecticidal activity against lepidopterous pests. This indicates the potential of fluorine-containing compounds for the development of novel insecticides with unique modes of action (Tohnishi et al., 2005).
Fluorinated Heterocycles in Industry
The synthesis of fluorinated heterocycles is of significant interest in the pharmaceutical and agrochemical industries due to their role in enhancing the properties of compounds. Research into the synthesis of various fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate demonstrates the utility of such methodologies in creating valuable fluorinated compounds for industrial applications (Wu et al., 2017).
Mechanism of Action
Fluorophenyl Compounds
The presence of a fluorophenyl group in the compound could potentially enhance its lipophilicity, which might improve its ability to cross biological membranes, such as the blood-brain barrier. This could potentially influence the compound’s bioavailability and distribution within the body .
Trifluoromethyl Group
The trifluoromethyl group is often used in pharmaceuticals, agrochemicals, and materials due to its ability to enhance the chemical and metabolic stability of compounds . It can also influence the compound’s lipophilicity and electronic properties, which could affect its interaction with biological targets .
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4NO/c19-15-7-5-13(6-8-15)17(9-10-17)11-23-16(24)12-1-3-14(4-2-12)18(20,21)22/h1-8H,9-11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGRTSYCNYIJLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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